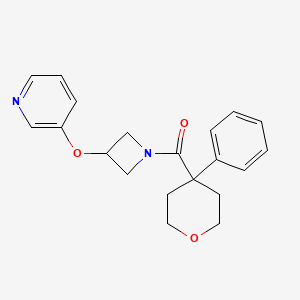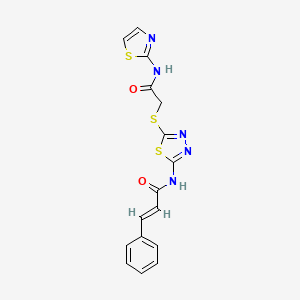
(Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
A series of new iminothiazolidin-4-one acetate derivatives, similar in structure to the specified compound, were synthesized and evaluated as inhibitors for aldose reductase, an enzyme implicated in diabetic complications. The study demonstrates the synthesis technique and evaluates the inhibitory potency, highlighting the compound's potential role in treating diabetic complications. Molecular docking and dynamics simulations were employed to understand the binding modes and structure-selectivity relationships of these inhibitors, providing insights into their potential therapeutic applications (Sher Ali et al., 2012).
Mechanism of Action and Transformation
Further research explored the behavior of cyclic-alkylidene hydrazinecarbothioamides in cyclization with dimethyl acetylenedicarboxylate to synthesize a range of acetate derivatives. The study delves into the transformation mechanisms, offering a deeper understanding of how these compounds can be manipulated to yield various structures, potentially useful in the development of new drugs or materials (A. Hassan et al., 2017).
Anticancer Potential
Another study on a novel synthesis of thiazolidinone derivatives, similar in framework to the target compound, reveals their moderate anticancer activity. This research highlights the potential of these compounds as scaffolds for developing anticancer agents, supported by structural analysis through X-ray crystallography and computational studies (Y. Mabkhot et al., 2019).
Anticancer Activity Screening
Additionally, the stereoselective synthesis of thiazolidine derivatives and their screening for anticancer activity across various cancer cell lines, including leukemia, melanoma, and lung cancer, underscores the therapeutic relevance of these compounds. The results suggest the broad anticancer potential of certain derivatives, particularly against leukemia and colon cancer (A. Hassan et al., 2020).
Eigenschaften
IUPAC Name |
methyl (2Z)-2-[(2Z)-2-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-9-12(2)20-17(19-11)21-22-18-23(13-7-5-4-6-8-13)16(25)14(27-18)10-15(24)26-3/h4-10H,1-3H3,(H,19,20,21)/b14-10-,22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNSRJWCCFCGGK-DDJYZJNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C2N(C(=O)C(=CC(=O)OC)S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C\2/N(C(=O)/C(=C/C(=O)OC)/S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((Z)-2-(2-(4,6-dimethylpyrimidin-2-yl)hydrazono)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)



![2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714486.png)


![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)
![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)

![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)